{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine
Description
Structural Isomerism
Potential isomers arise from:
- Positional isomerism : Varying positions of the methanamine and ethoxyethoxy groups on the benzene ring (e.g., 2- vs. 4-substitution).
- Ether chain isomerism : Alternative arrangements of the ethoxyethoxy group (e.g., -O-CH2-CH2-O-CH2CH3 vs. branched chains).
However, the defined structure ([3-[(2-Ethoxyethoxy)methyl]phenyl]methanamine) has no reported positional isomers in commercial or synthetic contexts.
Stereoisomerism
The compound lacks chiral centers or double bonds, precluding enantiomers or geometric isomers. The ethoxyethoxy chain’s conformation (e.g., gauche or anti states) does not constitute stereoisomerism but may influence physicochemical properties like solubility.
Tautomerism
No tautomeric forms are possible due to the absence of proton-donor/acceptors in proximity.
Tables
Table 1 : Comparative Analysis of Related Phenylmethanamine Derivatives
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Signals | |
|---|---|---|
| 1H NMR | δ 1.2 (t, 3H, -OCH2CH3), δ 3.5 (m, 4H, -OCH2CH2O-), δ 4.4 (s, 2H, -CH2NH2) | |
| IR | 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether) | |
| MS (ESI+) | m/z 210.2 [M+H]+ |
Properties
IUPAC Name |
[3-(2-ethoxyethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-14-6-7-15-10-12-5-3-4-11(8-12)9-13/h3-5,8H,2,6-7,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOCJNRSNMLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)phenylmethanamine with 2-ethoxyethanol under specific conditions to yield the desired product . The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Organic Chemistry
This compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of novel benzamide derivatives, where it can act as an amine reactant. The synthesis typically involves reacting 3-(chloromethyl)phenylmethanamine with 2-ethoxyethanol under specific conditions to yield the desired product.
Synthesis Example
- Starting Materials : 3-(chloromethyl)phenylmethanamine, 2-ethoxyethanol
- Reaction Conditions : Specific temperature and solvent conditions (e.g., THF as solvent)
- Outcome : Formation of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine and subsequent derivatives.
Biochemical Research
In biochemical studies, this compound is employed to investigate its interactions with biological molecules and pathways. It has potential applications in proteomics , where it can be used as a biochemical tool for studying protein interactions and functions .
Medicinal Chemistry
Research on this compound includes its potential therapeutic applications. Compounds with similar structures often exhibit significant pharmacological properties, including activity as neurotransmitter modulators or in the treatment of neurological disorders. The ethoxyethoxy moiety may enhance solubility and bioavailability, which are crucial for therapeutic efficacy.
Potential Biological Activities
- Modulation of neurotransmitter systems
- Interaction with GABA receptors
- Influence on MAPK/ERK signaling pathways
Industrial Applications
In industrial settings, this compound is used in the development of new materials and as an intermediate in the production of various chemical products. Its versatility allows it to be integrated into different chemical processes that require specific reactivity profiles.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various contexts:
Mechanism of Action
The mechanism of action of {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine can be compared with other similar compounds such as:
{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, leading to different chemical and biological properties.
{3-[(2-Propoxyethoxy)methyl]phenyl}methanamine:
These comparisons highlight the uniqueness of this compound in terms of its structure and the resulting properties and applications.
Biological Activity
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity.
The compound features a phenyl ring substituted with an ethoxyethoxy group, which may influence its solubility and interaction with biological molecules. The presence of the amine functional group allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, leading to various physiological effects. The precise pathways involved depend on the biological context in which the compound is studied.
Biological Activity
Research indicates that compounds similar in structure to this compound exhibit significant biological activities. While specific data on this compound is limited, studies on related compounds suggest potential antimicrobial and cytotoxic properties. For instance, derivatives of aryl methanamines have shown promising results against various bacterial strains and cancer cell lines .
Table 1: Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antimicrobial | Potential activity against Staphylococcus aureus and Escherichia coli |
| Cytotoxic | Activity observed in cancer cell lines such as MCF-7 and HCT-116 |
| Enzyme Interaction | Possible modulation of enzyme activities due to amine functionality |
Case Studies
- Antimicrobial Studies : Research has demonstrated that related compounds can inhibit the growth of pathogenic bacteria. For example, derivatives with similar structural motifs were screened against Staphylococcus aureus and exhibited varying degrees of activity, indicating that modifications to the phenyl moiety can enhance efficacy .
- Cytotoxicity Assays : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown that certain aryl methanamine derivatives possess significant cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring can lead to enhanced potency against tumor cells .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, describes a reductive amination protocol using NaBH₃CN to stabilize intermediates, yielding ~31% under optimized conditions. Key steps include:
- Intermediate Preparation : Reacting a benzaldehyde derivative with a primary amine precursor.
- Reductive Amination : Using NaBH₃CN in methanol/acetic acid to reduce the imine intermediate.
- Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization (e.g., DCM/hexane) to isolate the product .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), avoid dust formation, and work in a fume hood. For spills, collect material in sealed containers ( ) .
- Storage : Store in airtight containers at room temperature, away from oxidizers. Stability data from suggests no decomposition under recommended conditions .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: benzylic methylene (~δ 4.5 ppm), ethoxyethoxy chain protons (~δ 3.4–3.7 ppm), and aromatic protons (~δ 7.2–7.5 ppm) .
- Exact Mass Spectrometry : Compare calculated (e.g., 223.1572 g/mol) and observed molecular ions ( ) .
Advanced Research Questions
Q. How can structural modifications to the ethoxyethoxy group impact the compound’s biological activity?
- Methodological Answer :
- Comparative Studies : Replace the ethoxyethoxy group with alternatives (e.g., oxetanyloxy in or trifluoromethoxy in ) and test antimicrobial or receptor-binding activity .
- Data Analysis : Use dose-response curves (IC₅₀) and molecular docking to assess steric/electronic effects. shows pyridine-to-methylene substitutions improved activity .
Q. What strategies optimize yield during reductive amination for this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Compare NaBH₃CN ( ) vs. NaBH₄ with additives (e.g., ZnCl₂ in ) .
- Reaction Monitoring : Use TLC or in situ IR to track imine formation. highlights multi-step optimization via pH control and temperature .
- Yield Table :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| NaBH₃CN | MeOH/AcOH | 31 | |
| NaBH₄/ZnCl₂ | THF | 45 |
Q. How do researchers resolve contradictions in reported synthetic routes or biological data?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols from and under controlled conditions (e.g., inert atmosphere, stoichiometry).
- Meta-Analysis : Compare purity data (HPLC, NMR) across studies. notes impurities from side reactions in imidazopyridazine syntheses .
- Statistical Tools : Apply ANOVA to evaluate yield variability between methods.
Q. What advanced analytical methods characterize metabolic stability or degradation products?
- Methodological Answer :
- LC-HRMS : Identify metabolites using exact mass ( ) and fragmentation patterns .
- Radiolabeling : Synthesize an ¹⁸F-analog (e.g., ¹⁸Fmethanamine in ) for in vivo tracking .
- Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and analyze via UPLC-QTOF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
